Cas no 1638764-93-8 (trans-3-aminocyclobutanecarbonitrile hydrochloride)

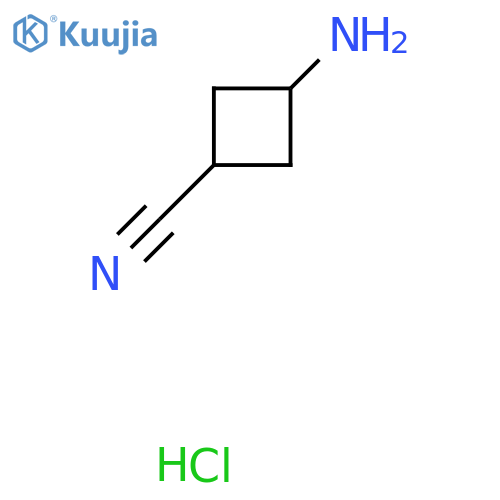

1638764-93-8 structure

商品名:trans-3-aminocyclobutanecarbonitrile hydrochloride

CAS番号:1638764-93-8

MF:C5H9ClN2

メガワット:132.591359853745

MDL:MFCD28501421

CID:4610261

PubChem ID:91663849

trans-3-aminocyclobutanecarbonitrile hydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-aminocyclobutane-1-carbonitrile hydrochloride

- cis-3-aminocyclobutanecarbonitrile hydrochloride

- 3-Aminocyclobutanecarbonitrile hydrochloride

- trans-3-aminocyclobutanecarbonitrile hydrochloride

- 3-Aminocyclobutanecarbonitrile HCl

- 3-AMINOCYCLOBUTANECARBONITRILE HYDROCHLORIDE

- 3-Aminocyclobutane-1-carbonitrile HCl

- cis-3-Aminocyclobutanecarbonitrile HCl

- AMY33682

- S

- MFCD26959098

- MFCD28501419

- cis-3-aminocyclobutanecarbonitrilehydrochloride

- SCHEMBL25190949

- YKC57204

- SY301437

- 1523572-04-4

- Z1813175336

- SB12890

- CS-0049715

- 3-aminocyclobutane-1-carbonitrile;hydrochloride

- SCHEMBL17374276

- EN300-6739313

- SB12888

- TRANS-3-AMINOCYCLOBUTANECARBONITRILE HCL

- P17914

- Cyclobutanecarbonitrile, 3-amino-, hydrochloride (1:1), cis-

- (1S,3S)-3-AMINOCYCLOBUTANE-1-CARBONITRILE HYDROCHLORIDE

- AKOS025289615

- 1638764-93-8

- BS-43013

- CS-0047793

- 1393180-30-7

- trans-3-aminocyclobutanecarbonitrilehydrochloride

- SCHEMBL17374208

- 3-aminocyclobutanecarbonitrile;hydrochloride

- 1638765-32-8

- MFCD28501421

- SB11119

- AS-33913

- SY321079

- DB-151515

- CS-0102277

- AS-53551

- AKOS030238379

- SY099057

- (1r,3r)-3-aminocyclobutane-1-carbonitrile hydrochloride

- P16656

-

- MDL: MFCD28501421

- インチ: 1S/C5H8N2.ClH/c6-3-4-1-5(7)2-4;/h4-5H,1-2,7H2;1H

- InChIKey: LZZBWDSIAXVWHX-UHFFFAOYSA-N

- ほほえんだ: Cl.NC1CC(C#N)C1

計算された属性

- せいみつぶんしりょう: 132.0454260 g/mol

- どういたいしつりょう: 132.0454260 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 105

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.8

- ぶんしりょう: 132.59

trans-3-aminocyclobutanecarbonitrile hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1118433-25g |

trans-3-Aminocyclobutanecarbonitrile hydrochloride |

1638764-93-8 | 97% | 25g |

¥23388 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1118433-10g |

trans-3-Aminocyclobutanecarbonitrile hydrochloride |

1638764-93-8 | 97% | 10g |

¥14611 | 2023-04-15 | |

| Chemenu | CM431903-5g |

trans-3-aminocyclobutanecarbonitrilehydrochloride |

1638764-93-8 | 95%+ | 5g |

$634 | 2022-12-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08226-1-500MG |

trans-3-aminocyclobutanecarbonitrile hydrochloride |

1638764-93-8 | 97% | 500MG |

¥ 811.00 | 2023-04-14 | |

| eNovation Chemicals LLC | D632604-1G |

trans-3-aminocyclobutanecarbonitrile hydrochloride |

1638764-93-8 | 97% | 1g |

$225 | 2024-05-23 | |

| eNovation Chemicals LLC | D632604-5G |

trans-3-aminocyclobutanecarbonitrile hydrochloride |

1638764-93-8 | 97% | 5g |

$655 | 2024-05-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08226-1-1G |

trans-3-aminocyclobutanecarbonitrile hydrochloride |

1638764-93-8 | 97% | 1g |

¥ 1,161.00 | 2023-04-14 | |

| Chemenu | CM431903-250mg |

trans-3-aminocyclobutanecarbonitrilehydrochloride |

1638764-93-8 | 95%+ | 250mg |

$296 | 2022-09-02 | |

| Chemenu | CM431903-1g |

trans-3-aminocyclobutanecarbonitrilehydrochloride |

1638764-93-8 | 95%+ | 1g |

$211 | 2022-12-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08226-1-25g |

trans-3-aminocyclobutanecarbonitrile hydrochloride |

1638764-93-8 | 97% | 25g |

¥11616.0 | 2024-04-23 |

trans-3-aminocyclobutanecarbonitrile hydrochloride 関連文献

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

1638764-93-8 (trans-3-aminocyclobutanecarbonitrile hydrochloride) 関連製品

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1638764-93-8)trans-3-aminocyclobutanecarbonitrile hydrochloride

清らかである:99%/99%

はかる:500mg/25g

価格 ($):158.0/1473.0